

# FIIN-2: A Technical Guide to its Selectivity Profile and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **FIIN-2**, a potent and irreversible panfibroblast growth factor receptor (FGFR) inhibitor. It details the inhibitor's selectivity profile, mechanism of action, and the experimental protocols used for its characterization, offering valuable insights for researchers in oncology and kinase inhibitor development.

## Introduction

**FIIN-2** is a next-generation covalent inhibitor of the FGFR family of receptor tyrosine kinases.[1] [2] It was developed through structure-based drug design to overcome resistance to first-generation FGFR inhibitors, particularly mutations in the gatekeeper residue of the ATP-binding pocket.[1][3] **FIIN-2**'s mechanism involves the formation of a covalent bond with a conserved cysteine residue in the P-loop of FGFRs, leading to irreversible inhibition.[3][4] This unique binding mode, which stabilizes a "DFG-out" conformation of the kinase, allows **FIIN-2** to maintain activity against common resistance mutations.[2]

# **Selectivity Profile of FIIN-2**

**FIIN-2** exhibits potent inhibition of all four FGFR family members. Its selectivity has been assessed through various biochemical and cellular assays.

## **Biochemical Kinase Inhibition**







The inhibitory activity of **FIIN-2** against a panel of kinases is summarized in the table below. The data highlights its potent activity against FGFRs and moderate activity against other kinases such as EGFR, SRC, and YES.



Kinase Target	IC50 (nM)	Assay Type	Notes
FGFR1	3.1	Z'-lyte Enzyme Assay[1][5]	Potent inhibition of wild-type FGFR1.
FGFR2	4.3	Z'-lyte Enzyme Assay[1][5]	Strong inhibition of wild-type FGFR2.
FGFR3	27	Z'-lyte Enzyme Assay[1][5]	Effective inhibition of wild-type FGFR3.
FGFR4	45	Z'-lyte Enzyme Assay[1][5]	Moderate inhibition of wild-type FGFR4.
FGFR1 V561M	89	SelectScreen (Z'-lyte) [1]	Activity against a common gatekeeper mutation.
FGFR2 V564M	58 (EC50)	Ba/F3 Cell Proliferation Assay[1]	Potent inhibition of a gatekeeper mutant in a cellular context.
FGFR2 V564F	276	In-vitro Kinase Assay[6]	Reduced but still present activity against another gatekeeper mutant.
FGFR3 V555M	97-583	In-vitro Kinase Assay[6]	Variable but significant inhibition of a gatekeeper mutant.
EGFR	204	Z'-lyte Enzyme Assay[1][5]	Moderate off-target activity.
SRC	330	In-vitro Kinase Assay[6]	Moderate off-target activity.
YES	365	In-vitro Kinase Assay[6]	Moderate off-target activity.
ВТК	-	KinomeScan[1]	Identified as a potential off-target but



			not confirmed in cell assays.
KIT	-	KinomeScan[1]	Identified as a potential off-target but not confirmed in cell assays.
FLT1	Poor	Ba/F3 Cell Proliferation Assay[1]	Poor potency against this kinase.

### **Cellular Proliferation Inhibition**

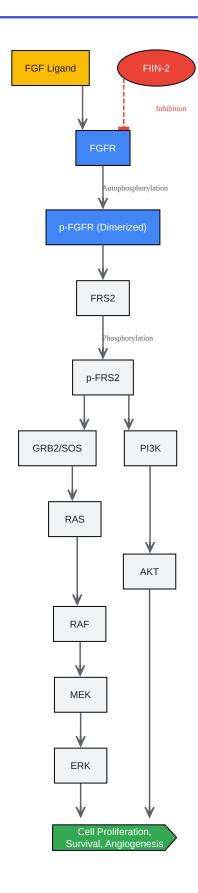
**FIIN-2** effectively inhibits the proliferation of engineered Ba/F3 cells that are dependent on the kinase activity of various FGFRs. The EC50 values in these cellular assays are in the single- to double-digit nanomolar range, demonstrating good cell permeability and on-target activity.[7][8] Notably, parental Ba/F3 cells, which are not dependent on FGFR signaling, are not significantly affected at high concentrations of **FIIN-2**, indicating that the observed anti-proliferative effects are not due to general cytotoxicity.[1]

# **Mechanism of Action and Signaling Pathway**

**FIIN-2** acts as an irreversible, ATP-competitive inhibitor.[8] The reactive acrylamide group on **FIIN-2** forms a covalent adduct with a specific cysteine residue located in the P-loop of the FGFR kinase domain.[4] This covalent interaction locks the kinase in an inactive "DFG-out" conformation, which is a key feature of its ability to overcome resistance mutations at the gatekeeper residue.[2]

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a downstream signaling cascade.[9] Key pathways activated downstream of FGFR include the RAS-MAPK pathway and the PI3K-AKT pathway, both of which are central to cancer cell growth and survival.[9] By inhibiting FGFR autophosphorylation, **FIIN-2** effectively blocks these downstream signals.





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FGFR signaling pathway and the inhibitory action of FIIN-2.



# **Experimental Protocols**

The characterization of **FIIN-2**'s selectivity and potency relies on robust biochemical and cell-based assays.

# In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

#### Materials:

- ADP-Glo™ Kinase Assay Kit (Promega)
- Recombinant human FGFR kinases
- FIIN-2
- ATP
- Substrate peptide (e.g., poly(E,Y)4:1)
- Kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- 384-well plates (white, opaque)
- Plate reader capable of luminescence detection

#### Procedure:

- Prepare serial dilutions of FIIN-2 in DMSO, then dilute further in kinase assay buffer.
- In a 384-well plate, add 2.5 μL of the diluted FIIN-2 solution or DMSO (vehicle control).
- Add 2.5 μL of a solution containing the kinase and substrate peptide to each well.
- Incubate the plate at room temperature for 30 minutes to allow for compound binding.
- Initiate the kinase reaction by adding 5  $\mu$ L of ATP solution to each well.

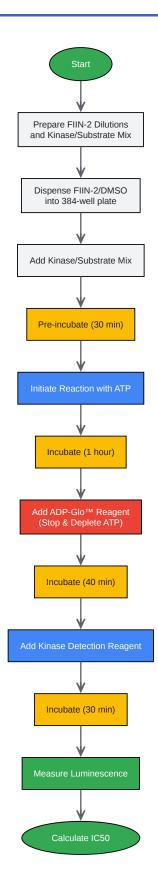






- Incubate the reaction at room temperature for 1 hour.
- Stop the kinase reaction and deplete the remaining ATP by adding 5 μL of ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence signal using a plate reader.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.





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Workflow for the in vitro ADP-Glo  $\mbox{\em M}$  kinase inhibition assay.



## **Cell Proliferation Assay (CellTiter-Glo®)**

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

#### Materials:

- Ba/F3 cells engineered to be dependent on FGFR signaling.
- Cell culture medium (e.g., RPMI-1640 with 10% FBS and appropriate cytokines).
- FIIN-2
- 96-well plates (white, clear bottom)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- Luminometer

#### Procedure:

- Seed the FGFR-dependent Ba/F3 cells in a 96-well plate at a density of approximately 5,000 cells per well.
- Allow the cells to attach and recover for 24 hours.
- Prepare serial dilutions of **FIIN-2** in the cell culture medium.
- Treat the cells with the various concentrations of FIIN-2 or with DMSO as a vehicle control.
- Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
- Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.



- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate EC50 values by normalizing the data to the vehicle-treated cells and fitting to a
  dose-response curve.

## Conclusion

**FIIN-2** is a highly potent, irreversible pan-FGFR inhibitor with a well-characterized selectivity profile. Its unique covalent mechanism of action allows it to overcome common resistance mutations that render first-generation inhibitors ineffective. The detailed experimental protocols provided herein serve as a guide for the continued investigation and development of next-generation kinase inhibitors. The data and methodologies presented are crucial for researchers aiming to understand the nuances of covalent inhibition and to develop novel therapeutics for EGFR-driven cancers.

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